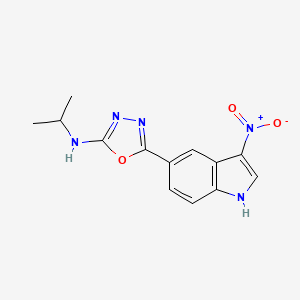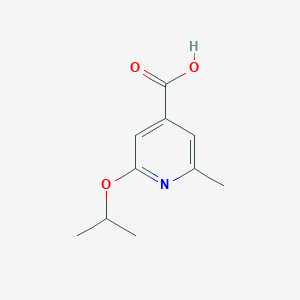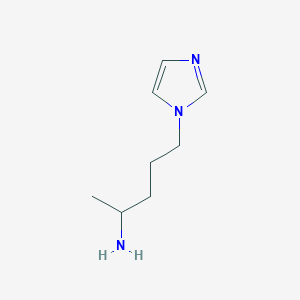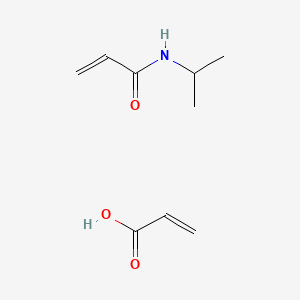
N-propan-2-ylprop-2-enamide;prop-2-enoic acid
描述
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-ylprop-2-enamide; prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of N-propan-2-ylprop-2-enamide; prop-2-enoic acid is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
N-propan-2-ylprop-2-enamide; prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-propan-2-ylprop-2-enamide; prop-2-enoic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
N-propan-2-ylprop-2-enamide; prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of N-propan-2-ylprop-2-enamide; prop-2-enoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
相似化合物的比较
Similar Compounds
- N-(propan-2-yl)prop-2-enamide
- N-benzyl-N-(propan-2-yl)prop-2-enamide
Uniqueness
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biological molecules sets it apart from similar compounds, making it valuable in both research and industrial settings.
属性
CAS 编号 |
79042-19-6 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
N-propan-2-ylprop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C6H11NO.C3H4O2/c1-4-6(8)7-5(2)3;1-2-3(4)5/h4-5H,1H2,2-3H3,(H,7,8);2H,1H2,(H,4,5) |
InChI 键 |
KDOBOUDNGLERSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C=C.C=CC(=O)O |
相关CAS编号 |
79042-19-6 797783-39-2 149614-49-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B8630257.png)
![N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8630264.png)
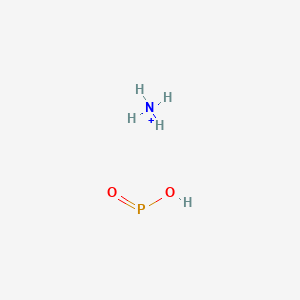

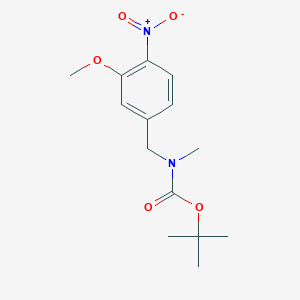
![4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B8630283.png)
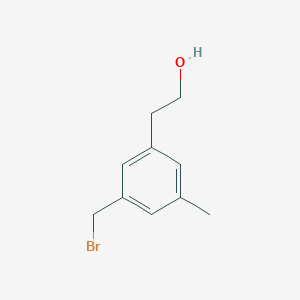
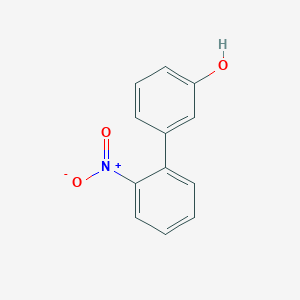
![6-Methoxy-1-oxaspiro[2,5]octane](/img/structure/B8630314.png)
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)
